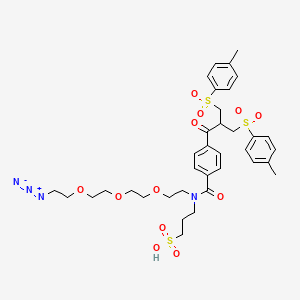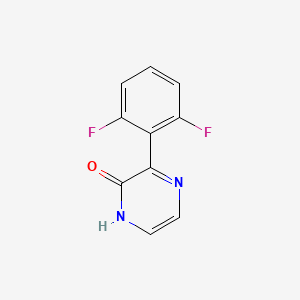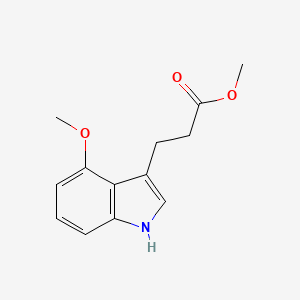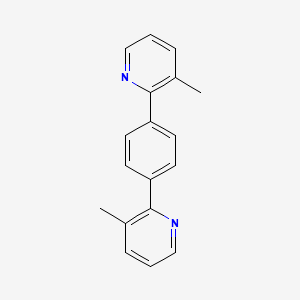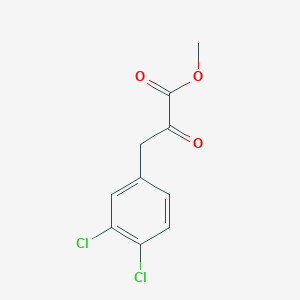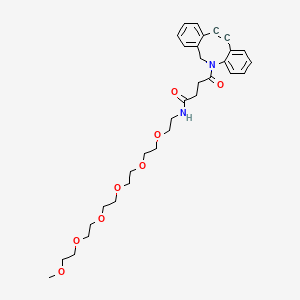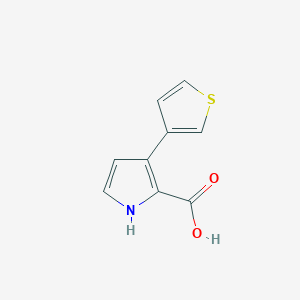![molecular formula C14H19NO5 B13705897 Methyl 5-[(3,4-Dihydroxyphenethyl)amino]-5-oxopentanoate](/img/structure/B13705897.png)
Methyl 5-[(3,4-Dihydroxyphenethyl)amino]-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-[(3,4-Dihydroxyphenethyl)amino]-5-oxopentanoate is a chemical compound with the molecular formula C14H19NO5 It is characterized by the presence of a dihydroxyphenethyl group attached to an amino-oxopentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(3,4-Dihydroxyphenethyl)amino]-5-oxopentanoate typically involves the reaction of 3,4-dihydroxyphenethylamine with methyl 5-oxopentanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to increase yield and reduce production costs. This could involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(3,4-Dihydroxyphenethyl)amino]-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenethyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the oxopentanoate moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-[(3,4-Dihydroxyphenethyl)amino]-5-oxopentanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-[(3,4-Dihydroxyphenethyl)amino]-5-oxopentanoate involves its interaction with specific molecular targets. The dihydroxyphenethyl group can interact with enzymes and receptors, potentially modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dihydroxyphenethyl)acrylamide
- N-(3,4-Dihydroxyphenethyl)methacrylamide
- 3-(1-((3,4-Dihydroxyphenethyl)amino)ethylidene)-chroman-2,4-dione
Uniqueness
Methyl 5-[(3,4-Dihydroxyphenethyl)amino]-5-oxopentanoate is unique due to its specific structural features, such as the combination of a dihydroxyphenethyl group with an amino-oxopentanoate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C14H19NO5 |
|---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
methyl 5-[2-(3,4-dihydroxyphenyl)ethylamino]-5-oxopentanoate |
InChI |
InChI=1S/C14H19NO5/c1-20-14(19)4-2-3-13(18)15-8-7-10-5-6-11(16)12(17)9-10/h5-6,9,16-17H,2-4,7-8H2,1H3,(H,15,18) |
InChI Key |
WYTRCIDPPUNQIF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC(=O)NCCC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





